molecular formula C22H24N4O3 B10988747 N-1H-indol-6-yl-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

N-1H-indol-6-yl-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B10988747
M. Wt: 392.5 g/mol
InChI Key: OLMQCWDUDZBLIO-FQEVSTJZSA-N
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Description

(2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE is a complex organic compound that features an indole ring, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholine Ring: This step involves the reaction of the indole derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Final Product: The final step involves coupling the intermediate with a phenylalanine derivative under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(1H-INDOL-6-YL)-2-[(PIPERIDINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2S)-N-(1H-INDOL-6-YL)-2-[(PYRROLIDINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in (2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE provides unique properties such as enhanced solubility and bioavailability compared to its analogs with different ring structures. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C22H24N4O3/c27-21(24-18-7-6-17-8-9-23-19(17)15-18)20(14-16-4-2-1-3-5-16)25-22(28)26-10-12-29-13-11-26/h1-9,15,20,23H,10-14H2,(H,24,27)(H,25,28)/t20-/m0/s1

InChI Key

OLMQCWDUDZBLIO-FQEVSTJZSA-N

Isomeric SMILES

C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Canonical SMILES

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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